Cas no 1807222-05-4 (3-Bromo-2,5,6-trifluoropyridine)
3-Bromo-2,5,6-trifluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-2,5,6-trifluoropyridine
- 3-Bromo-2,5,6-trifluoropyridine
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- Inchi: 1S/C5HBrF3N/c6-2-1-3(7)5(9)10-4(2)8/h1H
- InChI Key: UPWCLXFDIMBANJ-UHFFFAOYSA-N
- SMILES: BrC1C(=NC(=C(C=1)F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Topological Polar Surface Area: 12.9
3-Bromo-2,5,6-trifluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011286-250mg |
3-Bromo-2,5,6-trifluoropyridine |
1807222-05-4 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029011286-1g |
3-Bromo-2,5,6-trifluoropyridine |
1807222-05-4 | 95% | 1g |
$2,895.00 | 2022-03-31 |
3-Bromo-2,5,6-trifluoropyridine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-Bromo-2,5,6-trifluoropyridine
Introduction to 3-Bromo-2,5,6-trifluoropyridine (CAS No. 1807222-05-4)
3-Bromo-2,5,6-trifluoropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1807222-05-4, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and synthetic utility. The presence of multiple fluorine atoms and a bromine substituent in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel chemical entities.
The structural features of 3-Bromo-2,5,6-trifluoropyridine make it particularly interesting for medicinal chemists. The trifluoromethyl group at the 2-position enhances lipophilicity and metabolic stability, while the bromine atom at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions. These attributes have positioned this compound as a key building block in the synthesis of bioactive molecules targeting various therapeutic areas.
In recent years, there has been a surge in research focused on fluorinated pyridines due to their enhanced binding affinity and improved pharmacokinetic profiles. Studies have demonstrated that the introduction of fluorine atoms can modulate the electronic distribution within a molecule, leading to increased potency and selectivity. For instance, 3-Bromo-2,5,6-trifluoropyridine has been utilized in the synthesis of kinase inhibitors, where its fluorinated scaffold contributes to high binding affinity to target proteins.
One notable application of 3-Bromo-2,5,6-trifluoropyridine is in the development of antiviral agents. The unique combination of substituents in this compound allows for precise tuning of its interactions with viral enzymes. Recent publications have highlighted its role in generating lead compounds for inhibitors of RNA-dependent RNA polymerases (RdRp), which are critical enzymes in viral replication cycles. The trifluoropyridine moiety enhances the compound's ability to penetrate viral membranes, while the bromine atom facilitates further derivatization to optimize antiviral activity.
The agrochemical industry has also benefited from the use of 3-Bromo-2,5,6-trifluoropyridine as an intermediate. Its structural motifs are found in several herbicides and fungicides that exhibit improved efficacy against resistant plant pathogens. Researchers have leveraged its reactivity to develop novel compounds that disrupt essential metabolic pathways in weeds and fungi without harming crops. This underscores the compound's versatility as a synthetic precursor.
From a synthetic chemistry perspective, 3-Bromo-2,5,6-trifluoropyridine serves as a crucial intermediate in multi-step organic transformations. Its halogenated nature allows for easy incorporation into complex molecular frameworks through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl systems and amides, which are prevalent motifs in drug molecules.
The pharmaceutical industry's interest in fluorinated pyridines extends beyond antivirals and agrochemicals. There is growing evidence suggesting that compounds containing such motifs exhibit enhanced anticancer properties. 3-Bromo-2,5,6-trifluoropyridine has been incorporated into libraries of small molecules screened for their ability to inhibit tyrosine kinases associated with cancer cell proliferation. Preliminary results indicate that derivatives of this compound show promising activity against certain resistant tumor variants.
In conclusion, 3-Bromo-2,5,6-trifluoropyridine (CAS No. 1807222-05-4) represents a significant advancement in medicinal chemistry due to its structural complexity and functional diversity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance across multiple industries. As research continues to uncover new applications for fluorinated heterocycles like this one, their impact on drug discovery and agricultural innovation is expected to grow even further.
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